molecular formula C12H14N2O2 B5201158 1-(1-Anilinoethyl)pyrrolidine-2,5-dione

1-(1-Anilinoethyl)pyrrolidine-2,5-dione

Cat. No.: B5201158
M. Wt: 218.25 g/mol
InChI Key: CHQJPWYISGDXQJ-UHFFFAOYSA-N
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Description

1-(1-Anilinoethyl)pyrrolidine-2,5-dione is an organic compound belonging to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an anilinoethyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Anilinoethyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the desired pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Anilinoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(1-Anilinoethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Pyrrolidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including epilepsy and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Anilinoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler derivative without the anilinoethyl group.

    1-Ethyl-Pyrrolidine-2,5-Dione: Similar structure with an ethyl group instead of an anilinoethyl group.

    2,5-Dioxopyrrolidin-1-yl Acetamide: Another pyrrolidine derivative with different substituents.

Uniqueness

1-(1-Anilinoethyl)pyrrolidine-2,5-dione is unique due to the presence of the anilinoethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile compared to other pyrrolidine derivatives.

Properties

IUPAC Name

1-(1-anilinoethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(13-10-5-3-2-4-6-10)14-11(15)7-8-12(14)16/h2-6,9,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQJPWYISGDXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC1=CC=CC=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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